

# "Antibacterial agent 35" cytotoxicity and selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Antibacterial agent 35 |           |
| Cat. No.:            | B13921499              | Get Quote |

An in-depth analysis of various compounds designated as "**Antibacterial Agent 35**" reveals that this is not a single, universally recognized agent, but rather a common designation for novel compounds in different research studies. This guide provides a detailed technical overview of the cytotoxicity and selectivity profiles of several distinct chemical entities, each referred to as "compound 35" in the cited literature.

## **Aryl Isonitrile Compound 35**

An aryl isonitrile compound, identified as compound 35, has demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) both in vitro and in vivo.[1]

## **Quantitative Data**

Table 1: Antibacterial Activity of Aryl Isonitrile Compound 35 against S. aureus Strains[1]



| Bacterial Strain     | МІС (µМ) | MBC (μM) |
|----------------------|----------|----------|
| MRSA NRS123 (USA400) | 4        | >64      |
| MRSA NRS384 (USA300) | 4        | >64      |
| MRSA NRS79 (USA500)  | 4        | >64      |
| MRSA NRS1            | 4        | >64      |
| MRSA NRS100          | 4        | >64      |
| MRSA NRS119          | 2        | 64       |
| MSSA NRS126          | 2        | >64      |
| MSSA ATCC 29213      | 4        | >64      |

Table 2: Cytotoxicity of Aryl Isonitrile Compound 35[1]

| Cell Line                   | Concentration (µM) | Cell Viability (%) |
|-----------------------------|--------------------|--------------------|
| Human Keratinocytes (HaCaT) | 64                 | ~100               |
| Human Keratinocytes (HaCaT) | 128                | ~100               |

## **Experimental Protocols**

Minimum Inhibitory Concentration (MIC) Assay: The MIC was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, two-fold serial dilutions of compound 35 were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well plates. Bacterial strains were grown to the midlogarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay: Following the MIC determination, a 10  $\mu$ L aliquot from each well showing no visible growth was plated on tryptic soy agar (TSA). The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a  $\geq$ 99.9% reduction in the initial bacterial inoculum.



Cytotoxicity Assay (MTS Assay): Human keratinocyte (HaCaT) cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with compound 35 at concentrations of 64  $\mu$ M and 128  $\mu$ M for 24 hours. Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). The absorbance was measured at 490 nm, and the percent viability was calculated relative to the DMSO control.[1]

#### **Mechanism of Action**

The study indicates that aryl isonitrile compound 35 is bacteriostatic, as the MBC values were significantly higher than the MIC values.[1] A time-kill assay confirmed this, showing no reduction in MRSA CFU over 24 hours at 4x MIC.[1] The precise molecular target was not elucidated in the provided reference.

#### **Visualizations**



Click to download full resolution via product page

Caption: Workflow for MIC and MBC determination.

## Para-adenine Substituted Pleuromutilin Conjugate 35

This compound is a novel pleuromutilin conjugate that has shown potent activity against MRSA.[2]

#### **Quantitative Data**

Table 3: Antibacterial Activity of Pleuromutilin Conjugate 35[2]



| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|------------------|-------------|-------------|
| MRSA USA300      | 0.03        | 0.12        |

Table 4: Cytotoxicity of Pleuromutilin Conjugate 35[2]

| Cell Line                 | Cytotoxicity             |
|---------------------------|--------------------------|
| Four mammalian cell lines | No cytotoxicity observed |

(Note: The specific cell lines and concentrations tested for cytotoxicity were not detailed in the provided search result abstract.)

## **Experimental Protocols**

Antibacterial Susceptibility Assay: The in vitro susceptibility assay for MRSA USA300 was performed to determine the MIC and MBC values.[2] The exact methodology (e.g., broth microdilution) is implied but not explicitly detailed in the abstract.

#### **Mechanism of Action**

A molecular model suggests that the 6-amino group of the adenine moiety is crucial for the compound's high potency, likely through hydrogen bonding with the RNA backbone of C2469 in the bacterial ribosome.[2]

#### **Visualizations**





Click to download full resolution via product page

Caption: Proposed mechanism of action for Compound 35.

## Nitrofuranyl-Pyrazolopyrimidine Hybrid Conjugate 35

This hybrid compound has demonstrated notable activity against both S. aureus and MRSA.[3]

## **Quantitative Data**

Table 5: Antibacterial Activity of Nitrofuranyl-Pyrazolopyrimidine Hybrid 35[3]

| Bacterial Strain     | Activity   |
|----------------------|------------|
| S. aureus ATCC 29213 | Remarkable |
| MRSA ATCC 15187      | Remarkable |

(Note: Specific MIC/MBC values were not provided in the abstract.)



Table 6: Cytotoxicity of Nitrofuranyl—Pyrazolopyrimidine Hybrid 35[3]

| Cell Line | Concentration (µg/mL) | Cytotoxicity        |
|-----------|-----------------------|---------------------|
| HepG2     | Up to 50              | No cytotoxic effect |

## **Experimental Protocols**

In Vitro Antibacterial Activity: The antibacterial activity was evaluated against S. aureus ATCC 29213 and MRSA ATCC 15187 isolates.[3]

Cytotoxicity Assay (MTT Assay): The cytotoxicity of the compound was assessed on HepG2 cell lines using the MTT assay.[3]

#### **Mechanism of Action**

Mechanistic studies suggest that this compound targets the bacterial membrane.[3] It has also been shown to reduce the bacterial load in an intracellular model.[3]

#### **Visualizations**



Click to download full resolution via product page

Caption: Profile of Nitrofuranyl-Pyrazolopyrimidine 35.

## **Chloropyrazine-Tethered Pyrimidine Derivative 35**



This compound, containing a 2"-pyridinyl ring, was primarily evaluated for its antiproliferative activity but also as part of a broader antimicrobial screening.[4]

## **Quantitative Data**

Table 7: Antiproliferative Activity of Pyrimidine Derivative 35[4]

| Cell Line                | IC50 (μg/mL) |
|--------------------------|--------------|
| Prostate Cancer (DU-145) | 5 ± 1        |

Table 8: Cytotoxicity of Pyrimidine Derivative 35[4]

| Cell Line                | IC50 (μg/mL) |
|--------------------------|--------------|
| Normal Human Liver (LO2) | > 40         |

## **Experimental Protocols**

Antiproliferative Activity Assay: The antiproliferative activity was evaluated against the DU-145 prostate cancer cell line. The IC50 value was determined, though the specific assay (e.g., MTT, SRB) is not mentioned in the abstract.[4]

Cytotoxicity Assay: The cytotoxicity was assessed against the LO2 normal human liver cell line to determine the selectivity of the compound for cancer cells.[4]

### **Mechanism of Action**

Molecular docking studies suggest that compound 35 has a good binding affinity for dihydrofolate reductase (DHFR), indicating this as a potential target for its antiproliferative effects.[4]

## **Visualizations**





Click to download full resolution via product page

Caption: Cytotoxicity selectivity of Pyrimidine Derivative 35.

## Nigritanine (Compound 35)

Nigritanine, a  $\beta$ -carboline heterodimer alkaloid, was identified as compound 35 in a screening of natural products and characterized for its antistaphylococcal activity.[5]

## **Quantitative Data**

Table 9: Antibacterial Activity of Nigritanine[5]

| Bacterial Strain                            | MIC (μM) |
|---------------------------------------------|----------|
| S. aureus (reference and clinical isolates) | 128      |

Table 10: Cytotoxicity of Nigritanine[5]

| Cell Type                 | Toxicity  |
|---------------------------|-----------|
| Mammalian red blood cells | Not toxic |
| Human keratinocytes       | Not toxic |

(Note: Specific concentrations and viability percentages for cytotoxicity were not provided in the abstract.)

## **Experimental Protocols**



Antimicrobial Activity: The antimicrobial activity of nigritanine was evaluated against a reference strain and three clinical isolates of S. aureus to determine the MIC.[5]

Cytotoxicity Evaluation: The potential cytotoxicity was assessed at both short and long term against mammalian red blood cells and human keratinocytes, respectively.[5]

#### **Mechanism of Action**

The specific mechanism of action for nigritanine was not detailed in the provided search result abstract.

This guide highlights the importance of precise chemical identification beyond general labels like "compound 35." Each of these agents represents a distinct starting point for further drug development, with unique profiles of activity and safety. Researchers and drug development professionals should refer to the specific cited literature for more comprehensive data and context.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. An aryl isonitrile compound with an improved physicochemical profile that is effective in two mouse models of multidrug-resistant Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Discovery and biological evaluation of nitrofuranyl—pyrazolopyrimidine hybrid conjugates as potent antimicrobial agents targeting Staphylococcus aureu ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00826J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Nigritanine as a New Potential Antimicrobial Alkaloid for the Treatment of Staphylococcus aureus-Induced Infections PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. ["Antibacterial agent 35" cytotoxicity and selectivity profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13921499#antibacterial-agent-35-cytotoxicity-and-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com